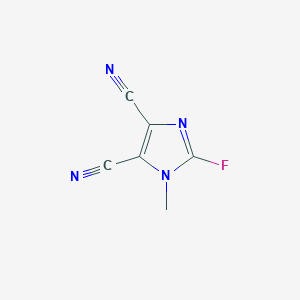

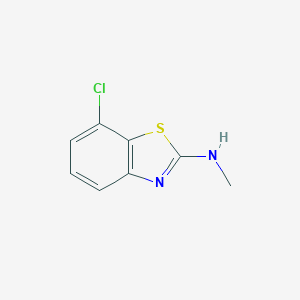

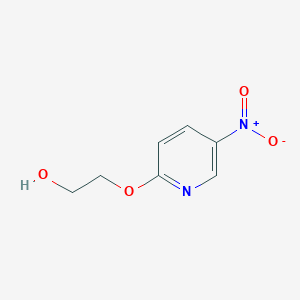

7-chloro-N-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-chloro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Benzothiazoles are known for their diverse pharmacological properties, including analgesic and anti-inflammatory activities. The presence of chlorine and methyl groups on the benzothiazole ring can significantly affect the biological activity of these compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of appropriate precursors. For instance, a series of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles were synthesized from a benzothiazole precursor with amino substituents. The structures of the synthesized compounds were confirmed using 1H-NMR spectroscopy . Although the exact synthesis of 7-chloro-N-methyl-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as N-methylation and chlorination of the benzothiazole core.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring system. For example, in a related compound, all non-hydrogen atoms of the benzothiazol-2-amine molecule were found to be essentially coplanar, with the sulfur atom showing the maximum deviation . This planarity is crucial for the interaction of benzothiazole derivatives with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical transformations, which can be used to modify their biological activity. For example, the Jacobson oxidation of a carbothioamide derivative led to the formation of a pyrazolo[4,3-g][1,3]benzothiazole compound . Similarly, 7-chloro-N-methyl-1,3-benzothiazol-2-amine could potentially undergo reactions such as formylation and acylation to yield new derivatives with altered properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds. For instance, hydrogen bonds were observed connecting molecules into centrosymmetric clusters in the crystal structure of a benzothiazol-2-amine adduct . These properties are essential for understanding the solubility, stability, and reactivity of 7-chloro-N-methyl-1,3-benzothiazol-2-amine.

Applications De Recherche Scientifique

Anti-tubercular Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole derivatives, including 7-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized for their potential anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The newly synthesized molecules were compared with the standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antimicrobial Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,3-triazole hybrids with amine-ester functionality, which can be synthesized from 7-chloro-N-methyl-1,3-benzothiazol-2-amine, have been developed for their antimicrobial activities .

- Methods of Application : This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results : In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Anti-HIV Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole derivatives, including 7-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized for their potential anti-HIV activity .

- Methods of Application : The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The newly synthesized molecules were compared with the standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against HIV .

Anti-Parkinson Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole derivatives, including 7-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized for their potential anti-Parkinson activity .

- Methods of Application : The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The newly synthesized molecules were compared with the standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against Parkinson’s disease .

Anti-bacterial and Anti-fungal Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole derivatives, including 7-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized for their potential anti-bacterial and anti-fungal activities .

- Methods of Application : The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The newly synthesized molecules were compared with the standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against bacterial and fungal strains .

Anti-oxidant Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole derivatives, including 7-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized for their potential anti-oxidant activities .

- Methods of Application : The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The newly synthesized molecules were compared with the standard reference drugs, and the benzothiazole derivatives showed better anti-oxidant activities .

Propriétés

IUPAC Name |

7-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCLZYBMLMPNOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-methyl-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)

![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)

![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)